3,4-Dichloro-6,7-dimethylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1204811-00-6 |
|---|---|
Molecular Formula |
C11H9Cl2N |
Molecular Weight |
226.1 |
IUPAC Name |
3,4-dichloro-6,7-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-3-8-10(4-7(6)2)14-5-9(12)11(8)13/h3-5H,1-2H3 |
InChI Key |
YZUFDVRQHTYSJO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C2C(=C1)C(=C(C=N2)Cl)Cl)C |
Synonyms |
3,4-Dichloro-6,7-dimethylquinoline |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methodologies for 3,4 Dichloro 6,7 Dimethylquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. youtube.com For 3,4-Dichloro-6,7-dimethylquinoline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons.
The quinoline (B57606) ring system contains protons in different electronic environments, leading to a range of chemical shifts. acs.org The protons on the benzene (B151609) portion of the quinoline ring (H-5 and H-8) and the pyridine (B92270) portion (H-2) will resonate in the aromatic region, typically between 7.0 and 9.0 ppm.
The two methyl groups at the C-6 and C-7 positions are chemically distinct and are expected to appear as sharp singlet signals in the upfield region of the spectrum, generally between 2.0 and 3.0 ppm. The exact chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring. The integration of these signals would correspond to the number of protons (e.g., 3H for each methyl group).
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2 | Downfield (e.g., >8.5 ppm) | Singlet |
| H-5 | Aromatic region (e.g., 7.5-8.0 ppm) | Singlet |
| H-8 | Aromatic region (e.g., 7.5-8.0 ppm) | Singlet |
| 6-CH₃ | Upfield (e.g., 2.3-2.6 ppm) | Singlet |
| 7-CH₃ | Upfield (e.g., 2.3-2.6 ppm) | Singlet |
Note: Predicted values are based on general principles and data for related quinoline derivatives. The solvent used for analysis (e.g., CDCl₃) can influence the chemical shifts. ucla.edu
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.net The spectrum for this compound would display separate signals for each unique carbon atom.
The aromatic carbons of the quinoline ring typically resonate in the range of 110–150 ppm. The carbons bonded directly to the electronegative chlorine atoms (C-3 and C-4) and the nitrogen atom (C-2, C-8a) are expected to be shifted further downfield. Quaternary carbons (C-4a, C-6, C-7, C-8a) can also be identified. The carbon atoms of the two methyl groups will appear at the most upfield region of the spectrum, usually between 15 and 25 ppm.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~150 ppm |
| C-3 | ~135 ppm |
| C-4 | ~130 ppm |
| C-4a | ~145 ppm |
| C-5 | ~125 ppm |
| C-6 | ~138 ppm |
| C-7 | ~138 ppm |
| C-8 | ~128 ppm |
| C-8a | ~147 ppm |
| 6-CH₃ | ~20 ppm |
| 7-CH₃ | ~20 ppm |
Note: These are approximate chemical shifts. Precise values depend on the specific electronic environment and solvent. nih.govchemguide.co.uk
Advanced Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
For complex molecules like substituted quinolines, one-dimensional NMR spectra can be insufficient for complete structural assignment due to overlapping signals. acs.orgresearchgate.net Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities by showing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. wikipedia.org While this compound has several isolated spin systems (protons that are not coupled to each other), COSY could confirm the absence of coupling between the aromatic protons (H-2, H-5, H-8) and the methyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orglibretexts.org It would be used to definitively assign the carbon signals for C-2, C-5, C-8, and the two methyl groups by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. magritek.com HMBC is crucial for identifying quaternary carbons (which have no attached protons) and for piecing together the molecular fragments. For instance, correlations would be expected between the methyl protons and the C-6 and C-7 carbons, as well as adjacent carbons in the ring.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. purdue.edu The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and bond types.
For this compound, the FT-IR spectrum would be characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups would be observed between 2850 and 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the quinoline ring structure are expected in the 1450–1650 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine stretching vibrations typically occur in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position can help confirm the presence of the chloro substituents.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl C-H bonds would appear at lower wavenumbers, contributing to the complexity of the fingerprint region (below 1500 cm⁻¹).
Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | Stretching | Aromatic C-H |
| 3000-2850 | Stretching | Aliphatic C-H (Methyl) |
| 1650-1450 | Stretching | Aromatic C=C and C=N |
| 800-600 | Stretching | C-Cl |
Note: These are characteristic ranges for the specified functional groups. nanobioletters.com
Raman Spectroscopy (FT-Raman) in Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.govnih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional structural information.
Key features expected in the FT-Raman spectrum include:
Ring Vibrations: The symmetric breathing vibrations of the quinoline ring system often produce strong and sharp signals in the Raman spectrum, which are highly characteristic of the heterocyclic core.
C-Cl Vibrations: The C-Cl stretching modes are also Raman active and can be observed, corroborating the FT-IR data.
Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl groups are also expected to be visible.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound (C₁₁H₉Cl₂N), the molecular weight is calculated to be approximately 226.10 g/mol labshake.com.
In a mass spectrometer, the molecule is ionized, typically by electron impact (EI), which involves bombarding the sample with a high-energy electron beam. This process removes an electron from the molecule to form a molecular ion (M⁺), which is a radical cation chemguide.co.uklibretexts.org. The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion peak. The M⁺ peak should be accompanied by an (M+2)⁺ peak with approximately 65% of the intensity of the M⁺ peak, and an (M+4)⁺ peak with about 10% intensity, reflecting the statistical probability of incorporating one or two ³⁷Cl isotopes.
The molecular ion, being energetically unstable, undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals chemguide.co.uklibretexts.orgwikipedia.org. The analysis of these fragment ions provides valuable structural information. For quinoline derivatives, fragmentation often involves the cleavage of bonds within the heterocyclic ring system and the loss of substituents youtube.com.
Predicted Fragmentation Pattern for this compound:
A plausible fragmentation pathway for this compound would likely involve the following steps:
Loss of a Chlorine Atom: Cleavage of a C-Cl bond could lead to the formation of a [M-Cl]⁺ ion.
Loss of a Methyl Group: The fragmentation of a methyl radical (•CH₃) from the molecular ion would result in a [M-CH₃]⁺ peak.
Loss of HCl: A common fragmentation pathway for chlorinated compounds is the elimination of a neutral HCl molecule, leading to a [M-HCl]⁺ ion.
Ring Cleavage: The quinoline ring system itself can undergo cleavage, leading to a variety of smaller fragment ions.
The relative abundance of these fragment ions is dependent on their stability. For instance, fragments that result in the formation of a more stable carbocation will be more abundant libretexts.org. The mass spectrum of the related compound 4,7-dichloroquinoline (B193633) shows a prominent molecular ion peak and significant peaks corresponding to the loss of chlorine nist.govnih.gov. Similarly, the mass spectra of dimethylquinolines exhibit fragmentation patterns involving the loss of methyl groups nih.gov.
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 225/227/229 | Molecular ion with isotopic pattern for two chlorine atoms |
| [M-Cl]⁺ | 190/192 | Loss of a chlorine atom |
| [M-CH₃]⁺ | 210/212/214 | Loss of a methyl group |
| [M-HCl]⁺ | 189/191 | Loss of a neutral HCl molecule |
X-ray Crystallography for Solid-State Structure Determination
While a specific crystal structure for this compound is not publicly available, data from a closely related isomer, 2,4-Dichloro-7,8-dimethylquinoline, offers valuable insights into the expected structural features nih.gov.
The initial step in X-ray crystal structure determination involves growing a suitable single crystal of the compound. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the unit cell dimensions and the crystal system. For 2,4-Dichloro-7,8-dimethylquinoline, the crystal system was determined to be orthorhombic nih.gov. It is plausible that this compound could crystallize in a similar or other common crystal systems for organic molecules, such as monoclinic or triclinic mdpi.com. The space group, which describes the symmetry elements within the crystal, is also determined from the diffraction data.
| Parameter | Value for 2,4-Dichloro-7,8-dimethylquinoline nih.gov |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁/n (No. 14) is a common space group for similar compounds cambridge.orgresearchgate.net |
| Unit Cell Dimensions | a = 20.3054 (9) Å, b = 3.9992 (2) Å, c = 25.5743 (11) Å |
The crystal structure of 2,4-Dichloro-7,8-dimethylquinoline reveals the presence of weak intramolecular C-H···Cl and C-H···N interactions, which contribute to the stabilization of the molecular conformation nih.gov. It is highly probable that similar intramolecular interactions would be observed in the crystal structure of this compound, influencing the planarity of the quinoline ring system.
Intermolecular interactions are crucial in dictating the packing of molecules within the crystal. For the isomer 2,4-Dichloro-7,8-dimethylquinoline, weak π-π stacking interactions are observed, linking pairs of molecules nih.gov. These interactions, where the electron-rich aromatic rings of adjacent molecules align, are a common feature in the crystal structures of planar aromatic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed corresponds to the energy difference between these orbitals.
The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the quinoline ring system researchgate.netnih.govmcmaster.ca. The quinoline core is an aromatic heterocycle containing both π-electrons in the aromatic system and non-bonding (n) electrons on the nitrogen atom.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. For quinoline derivatives, multiple π → π* transitions are often observed researchgate.net.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. These are generally lower in energy and have a lower intensity compared to π → π* transitions.
The substituents on the quinoline ring—the two chlorine atoms and two methyl groups—will influence the positions and intensities of these absorption bands. The chlorine atoms, with their electron-withdrawing inductive effect and electron-donating resonance effect, and the electron-donating methyl groups will perturb the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max). The solvent in which the spectrum is recorded can also affect the positions of the absorption bands, particularly for n → π* transitions researchgate.net.
| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|
| π → π | 200-350 | High |
| n → π | >300 | Low |
Chromatographic Methods for Purity and Identity Confirmation
Chromatographic techniques are essential for the separation, purification, and identification of organic compounds. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be suitable methods for assessing its purity and confirming its identity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) researchgate.netresearchgate.net. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification under specific chromatographic conditions. A purity assessment can be made by analyzing the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of pharmaceutical intermediates and active compounds by separating the main component from any impurities. moravek.com The development of a successful HPLC method for this compound would hinge on the optimization of several key parameters to achieve adequate resolution and sensitivity.
Method Development Considerations:
Stationary Phase: A reversed-phase C18 or C8 column is typically the first choice for the analysis of moderately polar to nonpolar compounds like substituted quinolines. The hydrophobic nature of these columns allows for effective separation based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) would likely be employed. A gradient is often necessary to ensure the elution of both more polar and more nonpolar impurities within a reasonable timeframe. The selection of the appropriate pH for the aqueous phase is critical to ensure the consistent ionization state of the quinoline nitrogen.
Detection: Ultraviolet (UV) detection is the most common and suitable method for quinoline derivatives due to the chromophoric nature of the quinoline ring system. A photodiode array (PDA) detector would be particularly advantageous, as it allows for the acquisition of UV spectra across a range of wavelengths, aiding in peak identification and purity assessment. A detection wavelength of around 225 nm is often effective for quinoline compounds. researchgate.net
Illustrative HPLC Purity Analysis Data:
The following table represents a hypothetical data set from the HPLC analysis of a synthesized batch of this compound, demonstrating how purity is typically reported.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 12.5 min |
| Purity (by area %) | 99.5% |
Research Findings:
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. ijpsonline.com In the context of this compound, GC-MS would be primarily utilized to detect and identify any residual solvents from the synthesis process or any volatile degradation products.
Methodological Approach:
Sample Preparation: For the analysis of residual solvents, headspace sampling is the preferred technique. ijpsonline.com This involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system. This method prevents non-volatile matrix components from contaminating the instrument.
GC Separation: A capillary column with a nonpolar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is generally suitable for the separation of a wide range of volatile organic compounds. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the separation of compounds with different boiling points.
MS Detection: Mass spectrometry provides definitive identification of the separated components based on their mass-to-charge ratio (m/z) and fragmentation patterns. The electron ionization (EI) mode is typically used, and the resulting mass spectra can be compared against a library (e.g., NIST) for compound identification.
Hypothetical GC-MS Data for Volatile Impurities:
The following table illustrates the type of data that would be generated from a GC-MS analysis for volatile impurities in a sample of this compound.
| Retention Time (min) | Identified Compound | m/z of Major Fragments | Tentative Concentration (ppm) |
| 3.2 | Toluene | 91, 65, 39 | 50 |
| 5.8 | N,N-Dimethylformamide | 73, 44, 28 | < 10 |
| 15.1 | This compound | 225, 190, 163 | Main Component |
Research Findings:
The application of GC-MS for the analysis of volatile impurities in chemical substances is well-established. ispub.com For quinoline and its derivatives, GC-MS has been effectively used for their determination in various matrices. The technique offers high sensitivity and specificity, allowing for the detection of trace levels of impurities. The characteristic isotope pattern of chlorine-containing compounds would aid in the identification of any chlorinated volatile byproducts in the mass spectrum of this compound. While specific GC-MS studies on this exact compound are not prevalent, the general methodology is broadly applicable and would be expected to yield reliable results for volatile analysis.
Computational and Theoretical Investigations of 3,4 Dichloro 6,7 Dimethylquinoline
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are pivotal for comprehending the intrinsic characteristics of a molecule, which are dictated by the spatial arrangement of its electrons and atomic nuclei.
Density Functional Theory (DFT) is a robust computational method in quantum mechanics for investigating the electronic structure of complex systems, including atoms, molecules, and solids. rsc.org DFT has gained widespread acceptance due to its favorable balance of accuracy and computational efficiency, rendering it applicable to a diverse array of chemical systems. chemrxiv.org
The geometry optimization procedure aims to identify the three-dimensional atomic arrangement of a molecule that corresponds to its lowest potential energy, or most stable state. acs.org This is achieved through an iterative process where the forces on each atom are computed, and their positions are systematically adjusted to minimize the total energy of the system. acs.org The B3LYP hybrid functional, in conjunction with basis sets such as 6-311G(d,p) or 6-311++G(d,p), is frequently employed for the geometry optimization of organic molecules like quinoline (B57606) derivatives. researchgate.netresearchgate.netacs.org
For 3,4-dichloro-6,7-dimethylquinoline, a DFT calculation would commence with an initial proposed geometry. The computational algorithm would then refine the bond lengths, bond angles, and dihedral angles to locate the most stable molecular conformation. The result of this process is a set of optimized 3D coordinates for all atoms and the molecule's total electronic energy.
| Parameter | Typical Value | Description |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.42 Å | Bond lengths within the quinoline ring system. |
| C-N (aromatic) | 1.33 - 1.37 Å | Bond lengths of the carbon-nitrogen bonds in the pyridine (B92270) moiety of quinoline. |
| C-Cl | ~1.74 Å | Bond length for a chlorine atom attached to an sp²-hybridized carbon atom. |
| C-CH₃ | ~1.51 Å | Bond length for a methyl group attached to the aromatic system. |
| C-C-C (angle) | 118° - 122° | Internal bond angles within the six-membered rings. |
| C-N-C (angle) | ~117° | Bond angle within the pyridine moiety of quinoline. |
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT for probing the properties of molecules in their electronically excited states. nih.gov It is a standard method for calculating vertical excitation energies, which are directly related to the absorption of light in the UV-Vis spectrum. researchgate.netbrieflands.com Through the calculation of electronic transition energies and their corresponding oscillator strengths—a measure of the likelihood of a transition—it is possible to simulate a molecule's UV-Vis absorption spectrum. researchgate.net
The accuracy of TD-DFT calculations is highly dependent on the choice of functional and basis set. researchgate.net For quinoline derivatives, TD-DFT calculations are typically performed on the optimized ground-state geometry obtained from DFT. These calculations can provide valuable insights into the nature of electronic transitions, such as their localization on specific molecular fragments or the occurrence of charge transfer between different regions of the molecule. researchgate.net
A TD-DFT calculation for this compound would offer a window into its photophysical behavior. The following table presents representative data that would be obtained from such a calculation on a similar chloro-methyl substituted quinoline, illustrating the type of information that can be extracted.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.85 | 322 | 0.08 | HOMO -> LUMO |
| S2 | 4.12 | 301 | 0.15 | HOMO-1 -> LUMO |
| S3 | 4.55 | 272 | 0.21 | HOMO -> LUMO+1 |
Note: The data presented in this table is illustrative for a substituted quinoline and is not specific to this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By numerically solving Newton's equations of motion for a system of interacting atoms, MD simulations provide a detailed view of a molecule's conformational dynamics and its interactions with other molecules, such as solvent molecules or biological macromolecules. nih.gov
For a molecule with a relatively rigid structure like this compound, MD simulations are particularly valuable for investigating its interactions with its environment. For instance, simulations can be employed to understand its solvation in water or other solvents, or to model its binding to a biological target like an enzyme or DNA. These simulations can identify key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that dictate the molecule's behavior in a given medium.
Analysis of Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) is an indispensable tool for understanding and predicting the chemical reactivity of a molecule. researchgate.net An MEP surface maps the electrostatic potential onto the molecule's electron density surface, offering a visual guide to its charge distribution. researchgate.net
The colors on an MEP surface represent different values of the electrostatic potential. Regions of negative potential, typically colored red or yellow, are associated with electron-rich areas, such as those with lone pairs of electrons, and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack.
For this compound, an MEP analysis is expected to reveal:
A region of negative potential around the nitrogen atom of the quinoline ring, attributable to its lone pair of electrons, making it a likely site for protonation or interaction with electrophiles.
Negative potential also associated with the two electronegative chlorine atoms.
Regions of positive potential surrounding the hydrogen atoms of the methyl groups and the aromatic system.
The MEP surface thus provides a qualitative prediction of how the molecule will interact with other charged or polar molecules. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, thus acting as a nucleophile, whereas the LUMO is the orbital that is most likely to accept electrons, functioning as an electrophile.
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies that the molecule is more reactive and can be more easily excited. researchgate.net
An FMO analysis of this compound would yield the energies of the HOMO and LUMO and their spatial distributions across the molecule, thereby helping to identify the most probable sites for nucleophilic and electrophilic interactions.
The following table presents representative HOMO and LUMO energies and the corresponding energy gap for a dichlorodimethylquinoline derivative, as would be calculated using DFT.
| Parameter | Energy (eV) | Implication |
|---|---|---|
| E(HOMO) | -6.50 | Energy of the highest occupied molecular orbital; reflects the ability to donate electrons. |
| E(LUMO) | -1.80 | Energy of the lowest unoccupied molecular orbital; reflects the ability to accept electrons. |
| ΔE (LUMO-HOMO) | 4.70 | Energy gap; an indicator of chemical reactivity and kinetic stability. |
Note: The data in this table is illustrative for a substituted quinoline and is not specific to this compound.
Noncovalent Interaction (NCI) Analysis
Noncovalent interactions (NCIs), including hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to understanding the structure and stability of molecular assemblies, such as molecular crystals and biological systems. NCI analysis is a computational method that enables the visualization and characterization of these weak interactions in three-dimensional space.
The NCI method is derived from the electron density and its gradient. It generates isosurfaces that delineate regions of noncovalent interactions. The color of these isosurfaces typically signifies the nature and strength of the interaction: blue often indicates strong attractive forces like hydrogen bonds, green represents weak van der Waals interactions, and red denotes repulsive steric clashes.
Hirshfeld Surface Analysis for Molecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing insights into the nature and prevalence of different types of intermolecular contacts. The surface is defined by the points where the contribution of the molecule's electron density to the total crystal electron density is equal to the contribution from all other molecules.
The analysis generates a three-dimensional surface that can be color-coded to highlight different properties. For instance, d_norm is a normalized contact distance that indicates contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. This allows for the immediate identification of significant intermolecular interactions, such as hydrogen bonds.
In studies of various quinoline derivatives, Hirshfeld surface analysis has been instrumental in elucidating the packing forces. For example, in a study of quinolin-8-yl 4-chlorobenzoate, Hirshfeld surface analysis revealed that C-H···O, C-H···N, π···π, and Cl···π interactions were significant in the crystal packing. mdpi.com The analysis of 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate showed that H⋯H, H⋯O/O⋯H, H⋯C/C⋯H, and H⋯Cl/Cl⋯H interactions were the most important for the crystal packing. nih.gov
For this compound, a Hirshfeld surface analysis would be expected to reveal significant contributions from Cl···Cl, Cl···H, and C-H···π interactions, given the presence of chloro and methyl substituents. The relative contributions of these interactions would provide valuable information about the supramolecular assembly of the compound in the solid state.
Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Quinoline
| Interaction Type | Contribution (%) in 2-chloroethyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate nih.gov |
| H···H | 29.9 |
| H···O/O···H | 21.4 |
| H···C/C···H | 19.4 |
| H···Cl/Cl···H | 16.3 |
| C···C | 8.6 |
Note: This data is for a related compound and is presented for illustrative purposes.
In silico Prediction of Theoretical Physicochemical Parameters and Drug-Likeness
In silico methods are widely used in the early stages of drug discovery to predict the physicochemical properties and drug-likeness of a compound. These predictions help to identify candidates with favorable pharmacokinetic profiles, thereby reducing the time and cost of experimental studies. Various computational tools and web servers, such as SwissADME and Molinspiration, are available for these predictions. iscientific.org
Key physicochemical parameters that are typically calculated include molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). These parameters are often evaluated against established guidelines for drug-likeness, such as Lipinski's rule of five.
For instance, a study on a series of quinoline imines designed as antimalarial agents utilized in silico tools to calculate molecular properties and predict their drug-likeness. sciforschenonline.org Similarly, an investigation into quinoline derivatives as c-MET inhibitors for cancer treatment involved the in silico prediction of their ADME (absorption, distribution, metabolism, and excretion) properties and toxicity profiles. nih.gov
For this compound, in silico predictions would provide initial estimates of its potential as a drug candidate. The presence of two chloro groups would likely increase its lipophilicity, which could influence its absorption and distribution. The absence of classical hydrogen bond donors would also be a notable feature.
Table 2: Example of Predicted Physicochemical Properties and Drug-Likeness Parameters for a Quinoline Derivative
| Parameter | Predicted Value for a Hypothetical Quinoline Derivative | Lipinski's Rule of Five Guideline |
| Molecular Weight | < 500 g/mol | ≤ 500 |
| logP | < 5 | ≤ 5 |
| Hydrogen Bond Donors | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 1 | ≤ 10 |
| Topological Polar Surface Area | < 140 Ų | < 140 Ų |
Note: The values in this table are hypothetical and serve as an example of the type of data generated in such an analysis.
Molecular Docking Studies for Theoretical Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a crucial tool in drug design for understanding ligand-receptor interactions and for virtual screening of compound libraries to identify potential drug candidates. The method involves placing the ligand in the binding site of the protein in various conformations and orientations and scoring these poses based on their binding affinity.
Numerous studies have employed molecular docking to investigate the potential biological targets of quinoline derivatives. For example, docking studies have been used to explore the binding of substituted quinolines to HIV reverse transcriptase, suggesting their potential as anti-HIV agents. nih.gov In another study, molecular docking was used to investigate the binding of quinoline derivatives to the elastase enzyme. rasayanjournal.co.in
In the context of this compound, molecular docking studies could be performed against a variety of biological targets to explore its potential therapeutic applications. The choice of target would depend on the specific biological activity being investigated. The docking results would provide insights into the binding mode of the compound, including the key amino acid residues involved in the interaction and the calculated binding energy, which is an estimate of the binding affinity.
Table 3: Illustrative Molecular Docking Results for a Quinoline Derivative with a Target Protein
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues |
| HIV Reverse Transcriptase | Chloro-substituted quinoline | -10.675 | Lys101, Lys103, Tyr188 |
Note: This data is from a study on a related compound and is presented for illustrative purposes. nih.gov
Chemical Reactivity and Derivatization Strategies for 3,4 Dichloro 6,7 Dimethylquinoline
Electrophilic Substitution Reactions on the Quinoline (B57606) Core
The quinoline ring system is generally resistant to electrophilic substitution reactions compared to its carbocyclic analog, naphthalene. This reduced reactivity is due to the electron-withdrawing effect of the nitrogen atom, which deactivates the heterocyclic ring. orientjchem.org In the case of 3,4-dichloro-6,7-dimethylquinoline, the presence of two strongly deactivating chlorine atoms further diminishes the electron density of the entire ring system, making electrophilic attack on the quinoline core particularly challenging.
While the methyl groups at the 6- and 7-positions are activating and would typically direct electrophilic attack to their ortho and para positions, these positions are already occupied. Any potential electrophilic substitution, such as nitration or sulfonation, would likely require harsh reaction conditions and may proceed with low regioselectivity or yield. Consequently, direct electrophilic substitution on the aromatic core is not a primary strategy for the derivatization of this compound. Instead, functionalization tends to occur at the existing substituent sites.
Nucleophilic Substitution Reactions and Transformations of Halogen Substituents
The chlorine atoms at the C4 and C3 positions are the most reactive sites for nucleophilic substitution, providing a primary pathway for derivatization. The chlorine at the C4 position is significantly more susceptible to nucleophilic attack than the one at C3. This heightened reactivity is analogous to that observed in other chloroquinolines and related heterocyclic systems like quinazolines, where the C4 position is preferentially substituted. researchgate.netnih.gov This regioselectivity is attributed to the electronic influence of the ring nitrogen, which stabilizes the intermediate formed during nucleophilic attack at the C4 position.
A wide range of nucleophiles can be employed to displace the C4-chloro substituent, leading to a diverse library of functionalized quinolines. Common nucleophiles include amines, thiols, and alkoxides. researchgate.netsmolecule.com These reactions are fundamental for installing new functional groups and for building more complex molecular architectures.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type | Reference |
|---|---|---|---|
| Primary/Secondary Amines | Aniline (B41778), Benzylamine | 4-Aminoquinolines | nih.gov |
| Thiols | Thiophenol | 4-Thioquinolines | smolecule.com |
| Alkoxides | Sodium Methoxide | 4-Alkoxyquinolines | researchgate.net |
| Azides | Sodium Azide | 4-Azidoquinolines | rsc.org |
| Hydrazines | Hydrazine Hydrate | 4-Hydrazinylquinolines | connectjournals.com |
The reactivity in these substitution reactions can be influenced by the reaction conditions, including the choice of solvent, temperature, and the presence of catalysts. researchgate.net For instance, acid catalysis can enhance the rate of substitution with amine nucleophiles. researchgate.net
Organometallic Coupling Reactions for Scaffold Diversification (e.g., Suzuki, Sonogashira, Heck)
The chlorine substituents on the quinoline ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for scaffold diversification through the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C4-Cl and C3-Cl positions can potentially allow for selective or sequential couplings.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a highly versatile method for forming C-C bonds and is widely used to synthesize biaryl compounds and other complex structures. researchgate.netacademie-sciences.fr While aryl chlorides are generally less reactive than bromides or iodides, suitable catalyst systems, often employing electron-rich phosphine (B1218219) ligands, can effectively facilitate the coupling. organic-chemistry.org
Sonogashira Coupling: The Sonogashira reaction couples the chloroquinoline with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. walisongo.ac.idresearchgate.net This reaction is the most common method for synthesizing aryl-alkyne structures. The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. walisongo.ac.id Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. organic-chemistry.org
Heck Reaction: The Heck reaction creates a new C-C bond by coupling the chloroquinoline with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This reaction results in the substitution of a vinylic hydrogen atom with the quinoline moiety. diva-portal.org The regioselectivity of the addition to the alkene is influenced by both steric and electronic factors, which can be controlled by the choice of catalyst and reaction conditions. libretexts.orgdiva-portal.org
Table 2: Overview of Organometallic Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂, Phosphine Ligand, Base | Biaryl quinolines | libretexts.orgorganic-chemistry.org |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkynyl-quinolines | walisongo.ac.idresearchgate.net |
| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂, Phosphine Ligand, Base | Alkenyl-quinolines | organic-chemistry.orglibretexts.org |
Chemical Modifications at the Dimethyl Positions
The methyl groups at the C6 and C7 positions offer additional sites for chemical modification, distinct from the reactions on the quinoline core. These C(sp³)–H bonds can be functionalized through several strategies.
Oxidation: The benzylic methyl groups can be oxidized to introduce oxygen-containing functional groups. A common reagent for this transformation is selenium dioxide (SeO₂), which can convert a methyl group into a formyl (aldehyde) group. mdpi.comasianpubs.org Further oxidation could yield the corresponding carboxylic acids.
Radical Halogenation: Reaction with radical initiators, such as N-bromosuccinimide (NBS), can lead to the selective halogenation of the benzylic position of the methyl groups to form bromomethyl derivatives. rsc.org These halogenated intermediates are highly valuable as they can be readily converted into a variety of other functional groups via nucleophilic substitution reactions.
C–H Activation: Modern synthetic methods involving transition-metal-catalyzed C(sp³)–H activation provide a direct route to functionalize the methyl groups. For example, rhodium-catalyzed reactions can achieve methylation or other alkylations of methylquinolines using organoboron reagents. rsc.org
Table 3: Modification Reactions at the Dimethyl Positions
| Reaction Type | Reagent | Functional Group Transformation | Reference |
|---|---|---|---|
| Oxidation | Selenium dioxide (SeO₂) | -CH₃ → -CHO | mdpi.comasianpubs.org |
| Radical Halogenation | N-Bromosuccinimide (NBS) | -CH₃ → -CH₂Br | rsc.org |
| C-H Alkylation | Organoboron reagent, Rh(III) catalyst | -CH₃ → -CH₂-R | rsc.org |
Strategies for the Formation of Hybrid Molecules and Conjugates Incorporating the Quinoline Scaffold
The synthetic reactions described in the preceding sections, particularly nucleophilic substitution and organometallic coupling, are instrumental in the construction of hybrid molecules and conjugates. This strategy, often termed molecular hybridization, involves covalently linking the this compound scaffold to other pharmacologically active molecules or functional moieties to create new chemical entities with potentially enhanced or novel biological properties. nih.govresearchgate.net
The quinoline nucleus is considered a "privileged structure" in medicinal chemistry, as its framework is found in numerous compounds that interact with a wide range of biological targets. nih.govnih.gov By creating conjugates, researchers aim to combine the beneficial properties of the quinoline scaffold with those of another pharmacophore.
Key strategies include:
Linker-based Conjugation: The highly reactive C4-chloro group can be substituted with a bifunctional linker, such as a diamine or an amino acid. The remaining functional group on the linker then serves as an attachment point for a second molecule. For example, N-(4-bromobutyl)-7-chloroquinolin-4-amine has been used as an intermediate to conjugate with guanylthiourea. nih.gov
Direct Coupling: Organometallic reactions, such as the Suzuki or Sonogashira couplings, allow for the direct attachment of complex molecular fragments to the quinoline core, providing a more rigid and often more direct connection between the two hybridized moieties. researchgate.net
Multi-component Reactions: Domino reactions can be employed to construct complex hybrid systems in a single pot. For instance, a three-component reaction of a 2-chloro-3-formylquinoline, an acetophenone, and a boronic acid can lead to a highly functionalized quinoline derivative. chim.it
These approaches have been used to synthesize a variety of quinoline-based hybrids, including quinoline-triazoles and conjugates with other heterocyclic systems, in the search for new therapeutic agents. nih.govnih.gov
Structure Activity Relationship Sar Studies of Substituted Quinolines with Emphasis on Dichloro Dimethyl Pattern
Methodologies for SAR Elucidation
The elucidation of structure-activity relationships (SAR) for substituted quinolines employs a variety of experimental and computational techniques. These methodologies are essential for understanding how specific structural modifications influence the biological activity of these compounds. orientjchem.org
Experimental Approaches:
Synthesis of Analogues: A primary method involves the synthesis of a series of structurally related compounds. orientjchem.orgtandfonline.com For instance, the classic Friedländer and Combes syntheses are often used to create libraries of substituted quinolines. orientjchem.orgtandfonline.com These methods allow for the systematic variation of substituents at different positions on the quinoline (B57606) ring. orientjchem.org
Biological Screening: Once synthesized, these analogues are subjected to a battery of biological assays to determine their activity. orientjchem.org This can include in vitro assays against specific enzymes or cell lines, as well as in vivo studies in animal models. orientjchem.org
Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are used to determine the precise three-dimensional structure of the quinoline derivatives and their interactions with biological targets.
Computational Approaches:
Molecular Docking: This computational method predicts the preferred orientation of a ligand (the quinoline derivative) when bound to a receptor (a protein or enzyme). arabjchem.org It helps to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target. arabjchem.orgbookpi.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. arabjchem.orgnih.gov These models can be used to predict the activity of new, unsynthesized compounds. arabjchem.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding process and the stability of the interaction. bookpi.org
A study on phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors utilized QSAR modeling, molecular docking, and molecular dynamic simulations to understand the relationship between the compounds' structure and their anti-proliferative activity. arabjchem.orgbookpi.org These computational tools have become indispensable in modern drug discovery, enabling faster and more cost-effective development of new therapeutic agents. arabjchem.org
Influence of Halogenation on Molecular Interactions and Bioactivity
The introduction of halogen atoms, such as chlorine, into the quinoline scaffold can significantly impact the molecule's physicochemical properties and, consequently, its biological activity. orientjchem.org Halogenation can influence lipophilicity, electronic character, and the potential for halogen bonding, all of which affect how the molecule interacts with its biological target. acs.orgnih.gov
The presence of chlorine atoms, as seen in 3,4-dichloro-6,7-dimethylquinoline, can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. The electron-withdrawing nature of halogens can also alter the electron density of the quinoline ring, influencing its reactivity and binding affinity. acs.org For example, the presence of a halogen atom has been shown to enhance the antimalarial activity of quinoline derivatives. orientjchem.org
In a study of quinoline-malononitrile-based fluorescent dyes, halogen substitution led to red-shifted absorption and emission spectra and enhanced photostability, highlighting the role of halogens in modifying photophysical properties for applications like bioimaging. nih.gov Furthermore, the position of the halogen substituent is crucial. For instance, in a series of quinoline derivatives, the presence of bromine at the C-6 position was found to be essential for improving antimalarial activity. rsc.org
The following table summarizes the influence of halogenation on the properties of quinoline derivatives:
| Property | Effect of Halogenation | Citation |
| Lipophilicity | Generally increases, potentially improving membrane permeability. | |
| Electronic Character | Halogens are electron-withdrawing, which can alter the reactivity and binding affinity of the quinoline ring. | acs.org |
| Bioactivity | Can enhance various biological activities, including antimalarial and anticancer effects. | orientjchem.orgnih.gov |
| Photophysical Properties | Can lead to red-shifted absorption and emission and increased photostability. | nih.gov |
Role of Alkyl Substitution on Molecular Recognition and Biological Activity
The introduction of alkyl groups can enhance the binding affinity of a quinoline derivative to its target receptor by increasing hydrophobic interactions. orientjchem.org This is particularly important for binding to hydrophobic pockets within enzymes or receptors. orientjchem.org For example, the presence of a hydrophobic alkyl chain in the quinoline ring has been shown to enhance its anticancer activity. orientjchem.org
The size and position of the alkyl substituent are critical. In a study of (six-membered heteroaryl)-substituted 2(1H)-quinolinones, the introduction of a methyl group at the 8-position of a 6-pyridin-3-yl-2(1H)-quinolinone derivative resulted in the most potent compound in the series for cardiac stimulant activity. nih.gov Conversely, methyl substitution at the 4- or 7-positions reduced activity. nih.gov This highlights the precise steric requirements for optimal interaction with the biological target.
The table below illustrates the impact of alkyl substitution on quinoline derivatives:
| Feature | Influence of Alkyl Substitution | Citation |
| Molecular Recognition | Enhances hydrophobic interactions with target receptors. | orientjchem.org |
| Biological Activity | Can increase or decrease activity depending on the size and position of the alkyl group. | nih.gov |
| Steric Effects | The size of the alkyl group can influence the overall shape and fit of the molecule within a binding site. | mdpi.com |
Positional Isomer Effects on Activity Profiles
The specific placement of substituents on the quinoline ring, known as positional isomerism, can have a profound effect on the biological activity profile of a compound. nih.gov Even a minor shift in the position of a functional group can lead to significant changes in efficacy and selectivity. nih.govnih.gov
In a study of phenyl quinolone isomers, varying the substitutional position of the phenyl group had a dramatic effect on their antiplatelet activity. nih.gov The 3-phenyl-4-quinolone isomer demonstrated the highest potency. nih.gov Similarly, for mannose-quinoline conjugates, the biological activities, including antioxidant and antibacterial effects, were dependent on the regioisomer. rsc.org
The effect of substituent position has also been observed in the context of anticancer activity. For instance, some studies have shown that methyl substitution at the C-5 position of quinoline leads to more potent anticancer activity compared to C-6 substituted derivatives. biointerfaceresearch.com In another example, for (six-membered heteroaryl)-substituted 2(1H)-quinolinones, the 6-pyridin-3-yl isomer displayed greater inotropic activity than other positional isomers. nih.gov
These examples underscore the importance of precise substituent placement in the design of bioactive quinoline derivatives. The table below provides examples of positional isomer effects on the activity of substituted quinolines.
| Compound Series | Positional Isomer Effect on Activity | Citation |
| Phenyl Quinolones | The 3-phenyl-4-quinolone isomer showed the greatest antiplatelet activity. | nih.gov |
| Mannose-Quinoline Conjugates | Antioxidant and antibacterial activities were dependent on the specific regioisomer. | rsc.org |
| Methyl-Substituted Quinolines | C-5 methyl substitution showed more potent anticancer activity than C-6 substitution in some cases. | biointerfaceresearch.com |
| (Six-membered heteroaryl)-substituted 2(1H)-quinolinones | The 6-pyridin-3-yl isomer had greater inotropic activity compared to other isomers. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.orgnih.gov These models are invaluable tools in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that are crucial for bioactivity. arabjchem.org
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors. nih.gov
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are used to build a mathematical equation that correlates the descriptors with the biological activity. arabjchem.orgnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. arabjchem.org
QSAR studies have been successfully applied to various series of substituted quinolines. For example, a QSAR study on substituted 4-quinolinyl and 9-acridinyl hydrazones as antimalarial agents identified several descriptors that played a significant role in determining their activity. nih.gov Another study on phosphorus-substituted quinoline derivatives used QSAR modeling to correlate their anti-proliferative activity with various molecular descriptors. arabjchem.org
More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules and their interaction fields. tandfonline.com These methods can provide a more detailed understanding of the steric and electrostatic requirements for binding to a specific target. tandfonline.com
The following table outlines the key aspects of QSAR modeling for substituted quinolines:
| QSAR Aspect | Description | Citation |
| Methodologies | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Principal Component Regression (PCR), CoMFA, CoMSIA. | arabjchem.orgnih.govtandfonline.com |
| Descriptors | Electronic, steric, hydrophobic, and topological parameters that quantify molecular properties. | nih.gov |
| Applications | Predicting biological activity, identifying key structural features for activity, guiding the design of new compounds. | arabjchem.orgnih.gov |
| Validation | Essential for ensuring the robustness and predictive ability of the model. | arabjchem.org |
Mechanistic Investigations of Biological Activities of 3,4 Dichloro 6,7 Dimethylquinoline and Analogues in Vitro and Cellular Studies
Antimicrobial Research Mechanisms
Quinoline (B57606) derivatives have long been recognized for their potential as antimicrobial agents. nih.gov Research into their mechanisms of action has revealed specific molecular targets within bacterial cells, leading to the development of potent inhibitors against a wide array of pathogens.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A primary mechanism for the antibacterial action of many quinoline-based compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival, as they control DNA topology during replication, transcription, and repair. mdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating daughter chromosomes after replication. mdpi.comsci-hub.se
Inhibitors often target the ATPase sites located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, preventing the binding and hydrolysis of ATP, which is essential for the enzymes' catalytic cycles. nih.govmdpi.com This mode of action is distinct from that of fluoroquinolones, which target the GyrA and ParC subunits, meaning these novel inhibitors may not share cross-resistance with existing drug classes. nih.gov
Studies on benzothiazole-based analogues have identified compounds with potent, balanced dual-inhibitory activity. For instance, a lead compound, 7a , demonstrated low nanomolar inhibition of both DNA gyrase and topoisomerase IV from Staphylococcus aureus and Escherichia coli. diva-portal.org This dual-targeting capability is considered advantageous as it may slow the development of bacterial resistance. diva-portal.org
| Bacterial Species | Enzyme | IC50 (nM) |
|---|---|---|
| S. aureus | DNA Gyrase | 1.2 |
| Topoisomerase IV | 8.0 | |
| E. coli | DNA Gyrase | <10 |
| Topoisomerase IV | 54 | |
| A. baumannii | DNA Gyrase | <10 |
| A. baumannii | Topoisomerase IV | ~500 |
Investigation of Broad-Spectrum Antimicrobial Activity
The inhibition of essential, conserved bacterial enzymes like DNA gyrase and topoisomerase IV often translates to broad-spectrum antimicrobial activity. diva-portal.org Analogues of 3,4-dichloro-6,7-dimethylquinoline have demonstrated efficacy against a range of both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. diva-portal.org
For example, benzothiazole (B30560) inhibitors have shown excellent activity against Gram-positive pathogens such as Enterococcus faecalis, Enterococcus faecium, and methicillin-resistant Staphylococcus aureus (MRSA). diva-portal.org Potent activity has also been recorded against clinically relevant Gram-negative bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae. diva-portal.org Another related quinoline derivative, 3,4-dihydroxy-6,7-dimethyl-quinoline-2-carboxylic acid, isolated from a marine microorganism, was found to inhibit the growth of E. coli, Salmonella enterica, and E. faecalis. nih.gov
| Bacterial Strain | Type | Compound 7a MIC (µg/mL) | Compound 7h MIC (µg/mL) |
|---|---|---|---|
| S. aureus ATCC 29213 | Gram-positive | 0.125 | <0.03125 |
| S. aureus (MRSA) ATCC 43300 | Gram-positive | 0.25 | 0.0625 |
| S. aureus (VISA) ATCC 700699 | Gram-positive | 0.25 | 0.125 |
| E. faecalis ATCC 29212 | Gram-positive | 0.25 | 0.0625 |
| E. faecium ATCC 700221 | Gram-positive | 0.125 | 0.0625 |
| E. coli ATCC 25922 | Gram-negative | 2 | 4 |
| A. baumannii ATCC 17978 | Gram-negative | 1 | 2 |
| K. pneumoniae ATCC 10031 | Gram-negative | 2 | 4 |
| P. aeruginosa ATCC 27853 | Gram-negative | 8 | 16 |
Anticancer Research Mechanisms (In Vitro)
Quinoline derivatives are actively investigated for their anticancer properties, which stem from their ability to interfere with multiple cellular processes crucial for tumor growth and survival, such as cell signaling, apoptosis, and the function of key enzymes. researchgate.netrsc.org
Interference with Cellular Signaling Pathways
Cancer cells are often dependent on dysregulated signaling pathways for their uncontrolled proliferation and survival. nih.govnih.gov Quinoline-based compounds have been shown to modulate these pathways. Key signaling cascades frequently targeted include the RAS/RAF/MAPK and PI3K/AKT pathways, which are downstream of the Epidermal Growth Factor Receptor (EGFR) and are central to regulating cell growth and inhibiting apoptosis. nih.govekb.eg
In vitro studies of 2-quinolyl-1,3-tropolone derivatives, which are structurally related to quinolines, demonstrated an impact on the ERK signaling pathway in ovarian (OVCAR-8) and colon (HCT 116) cancer cells. rsc.orgnih.gov Other research has shown that the inhibition of pathways such as NF-κB, JAK/STAT, and PI3K/AKT is a viable strategy for inducing cell death in various cancers. nih.gov By disrupting these critical communication networks, quinoline analogues can halt the molecular machinery that drives cancer progression.
Induction of Apoptosis Pathways (in vitro)
A key objective of cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. mdpi.com Quinoline derivatives have demonstrated the ability to trigger apoptosis through both intrinsic and extrinsic pathways. nih.gov
The intrinsic (or mitochondrial) pathway is often initiated by cellular stress. mdpi.com Studies on related compounds show this can involve a decrease in the level of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax and Bak. mdpi.commdpi.com This shift leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of initiator caspase-9 and executioner caspase-3. nih.govmdpi.commdpi.com
The extrinsic pathway can also be activated, involving the activation of initiator caspase-8. nih.gov The convergence of these pathways on executioner caspases leads to the cleavage of critical cellular substrates, like PARP, resulting in the characteristic morphological changes of apoptosis and ultimately, cell death. nih.govmdpi.com For example, a 2-quinolyl-1,3-tropolone derivative was found to induce apoptosis in ovarian and colon cancer cell lines, confirmed by a reduction in colony formation ability and an increase in cleaved PARP. nih.gov
Enzyme Inhibition Studies (e.g., Kinases, Topoisomerase II, EGFR-TK)
The anticancer effects of quinoline derivatives are frequently linked to the direct inhibition of enzymes that are overactive in cancer cells.
Kinase Inhibition (including EGFR-TK): Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. mdpi.com The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (TK), is a well-established therapeutic target. nih.govekb.eg Quinoline and the closely related quinazoline (B50416) scaffolds are core structures in many EGFR-TK inhibitors. ekb.egmdpi.com These small molecules typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the signal transduction that leads to cell proliferation. nih.gov Some quinazoline-based compounds have been developed as multi-targeted kinase inhibitors, showing potent, nanomolar-range inhibition against several kinases simultaneously, including EGFR, VEGFR2, and HER2. mdpi.com
| Enzyme Target | Compound 5d IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|
| VEGFR2 | 0.098 | Sorafenib | 0.090 |
| EGFR | 0.112 | Erlotinib | 0.095 |
| HER2 | 0.134 | Erlotinib | 0.110 |
| CDK2 | 2.097 | Roscovitine | 0.320 |
Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some anticancer quinolines target human topoisomerases. researchgate.net Human topoisomerase II is vital for resolving DNA tangles during replication in rapidly dividing cancer cells. Indolo[2,3-b]quinoline analogues have shown cytotoxic activity that correlates well with their ability to inhibit topoisomerase II, interfering with DNA replication and leading to cell death. science.gov
Antimalarial Research Mechanisms
The antimalarial properties of quinoline-based compounds, including analogues of this compound, are a significant area of research. The primary mechanisms investigated involve the disruption of processes crucial to the survival of the Plasmodium parasite within human red blood cells.
During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this toxic heme into an inert crystalline substance called hemozoin, a process biochemically equivalent to the formation of β-hematin. researchgate.nete-century.us Quinolines and their derivatives are known to interfere with this vital detoxification pathway. researchgate.net
These compounds are believed to accumulate in the parasite's acidic food vacuole, the site of hemoglobin digestion and hemozoin formation. e-century.usresearchgate.net Here, they can form a complex with heme, preventing its polymerization into hemozoin. researchgate.net This inhibition leads to an accumulation of free, toxic heme within the parasite, which in turn can cause oxidative stress and damage to cellular membranes, ultimately leading to the parasite's death. researchgate.net Research on various quinoline derivatives has consistently pointed to the inhibition of β-hematin formation as a key antimalarial mechanism. eurekaselect.comnih.gov Studies have shown that the effectiveness of these inhibitors is correlated with a dose-dependent increase in the amount of "exchangeable" heme within the parasite. nih.gov
Table 1: Investigated Quinolines and their Role in Heme Detoxification
| Compound/Derivative Class | Key Finding | Reference(s) |
|---|---|---|
| Chloroquine (a quinoline) | Accumulates in the parasite food vacuole and complexes with heme, preventing polymerization. | researchgate.net |
| 4,7-Dichloroquinoline (B193633) | Demonstrated ability to disrupt heme detoxification. | researchgate.net |
| 4-Amino-6,8-dichloroquinoline | Binds to hematin, inhibiting β-hematin formation. | |
| General Quinolines | Inhibition of hemozoin formation is a primary antimalarial target. | nih.gov |
| Quinoline-triazoles hybrid | Exhibited inhibition of FP-2, a key enzyme in heme detoxification. | e-century.us |
| (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives | Showed significant inhibition of β-hematin formation. | nih.gov |
Beyond the disruption of heme detoxification, the antimalarial activity of quinoline derivatives can also be attributed to their interaction with other specific parasitic targets. The parasite's mitochondrial electron transport chain (ETC) has been identified as a viable target for antimalarial drugs. nih.gov
Specifically, the cytochrome bc1 complex (complex III) of the ETC is a well-validated target. Some quinolone derivatives have been found to target the Qo site of cytochrome b, a critical component of this complex. nih.gov Inhibition of the cytochrome bc1 complex disrupts the parasite's pyrimidine (B1678525) biosynthesis, which is essential for its survival. nih.gov This mechanism of action is distinct from the heme detoxification pathway and offers an alternative strategy for combating drug-resistant malaria strains.
Furthermore, some quinoline derivatives have been investigated for their ability to inhibit other parasitic enzymes, such as falcipain-2 (FP-2), a cysteine protease involved in hemoglobin degradation. e-century.us
Table 2: Specific Parasitic Targets of Quinolone Derivatives
| Compound Class | Specific Target | Consequence of Interaction | Reference(s) |
|---|---|---|---|
| 7-N-Substituted-3-oxadiazole quinolones | Qo site of cytochrome b (cytochrome bc1 complex) | Inhibition of mitochondrial electron transport chain and pyrimidine biosynthesis. | nih.gov |
| Quinoline-triazoles hybrid | Falcipain-2 (FP-2) | Inhibition of hemoglobin degradation. | e-century.us |
Antitubercular Activity Mechanisms
Quinoline derivatives have also shown promise as antitubercular agents. researchgate.net While the precise mechanism of action for many quinoline-based compounds against Mycobacterium tuberculosis is still under investigation, some studies point towards the inhibition of essential bacterial enzymes. nih.gov For instance, quinolone carboxamides have been reported to possess antibacterial activity, though their exact molecular targets are not fully elucidated. nih.gov
Computational studies on dihydroquinazolinone derivatives, which share structural similarities with certain quinolines, have suggested that the mycobacterial pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (BioA) enzyme could be a potential target. mdpi.com BioA is involved in the biotin (B1667282) biosynthesis pathway, which is essential for the survival of M. tuberculosis. Inhibition of this enzyme would disrupt this critical metabolic pathway, leading to bacterial death. Further research is needed to confirm if this compound or its direct analogues act via this or other specific mechanisms.
Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant properties of quinoline derivatives have been a subject of scientific inquiry. researchgate.net The mechanism behind this activity often involves the scavenging of free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. science.gov
Studies on various dichloro-4-quinolinol-3-carboxylic acids have demonstrated their ability to quench different types of radicals, including the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS•+), the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical, and galvinoxyl radicals. researchgate.net The presence and position of chloro and hydroxyl groups on the quinoline ring appear to influence the antioxidant capacity. researchgate.net For example, 5,7-dichloro-4-quinolinol-3-carboxylic acid was found to be highly effective at scavenging ABTS•+, DPPH, and galvinoxyl radicals. researchgate.net
The antioxidant mechanism of some flavonoid derivatives, which can be considered analogues in terms of having hydroxyl groups that can donate hydrogen atoms, is attributed to their ability to reduce highly oxidizing radicals to produce a more stable phenoxyl radical. nih.gov This prevents a cascade of damaging oxidative reactions. Similarly, the phenolic hydroxyl group in certain quinoline derivatives is considered the active center for their free radical scavenging activity. science.gov
Table 3: Radical Scavenging Activity of Dichloro-4-quinolinol-3-carboxylic Acid Derivatives
| Compound | Radical Scavenging Activity | Reference(s) |
|---|---|---|
| 5,7-dichloro-4-quinolinol-3-carboxylic acid | High ability to scavenge ABTS•+, DPPH, and galvinoxyl radicals. | researchgate.net |
| 6,8-dichloro-4-quinolinol-3-carboxylic acid | Highest efficacy in protecting methyl linoleate (B1235992) from oxidation. | researchgate.net |
| 5,8-dichloro-4-quinolinol-3-carboxylic acid | Efficiently protected DNA against hydroxyl radical-mediated oxidation. | researchgate.net |
Neurobiological Activity Research (e.g., Sodium Channel Modulation in Danio rerio Embryo Model)
The zebrafish (Danio rerio) embryo model is increasingly used for screening the biological activity of chemical compounds. epa.gov While specific research on the neurobiological activity of this compound in this model is not extensively detailed in the provided context, the general approach involves observing the effects of the compound on the developing nervous system.
Quinolines have been investigated for their effects on the central nervous system. For instance, studies on quinolinic acid have explored its neurotoxic effects, which can be mediated through interactions with the monoaminergic system. science.gov Other research has focused on the potential of quinoline derivatives to modulate the activity of neurotransmitter receptors, such as dopamine (B1211576) and NMDA receptors. science.gov The modulation of ion channels, like sodium channels, is a plausible mechanism for the neurobiological activity of various compounds. However, direct evidence linking this compound to sodium channel modulation in Danio rerio embryos requires further specific investigation.
Anti-inflammatory Mechanism Research (e.g., Cyclooxygenase Enzyme Inhibition in vitro)
The anti-inflammatory potential of quinoline derivatives has been explored, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes. science.govresearchgate.net COX enzymes (COX-1 and COX-2) are key to the synthesis of prostaglandins, which are mediators of inflammation. nih.gov
In vitro studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to quinolines, have shown that these compounds can inhibit both COX-1 and COX-2. nih.gov Molecular docking studies suggest that these compounds bind to the active site of COX enzymes, with some showing selectivity for COX-2 over COX-1. nih.govnih.gov This selectivity is a desirable trait for anti-inflammatory drugs as COX-1 is involved in maintaining normal physiological functions, while COX-2 is primarily associated with inflammation. The inhibitory activity of these compounds is often correlated with their binding energy within the enzyme's active site. nih.gov
Potential Research Applications and Future Directions for 3,4 Dichloro 6,7 Dimethylquinoline
Development of Chemical Probes for Cellular and Biochemical Assays
The quinoline (B57606) scaffold is a well-established fluorophore, and its derivatives are frequently employed in the design of chemical probes for visualizing and quantifying biological processes. The electron-rich nature of the 3,4-Dichloro-6,7-dimethylquinoline ring system suggests it could be developed into fluorescent probes. These probes can be engineered to respond to specific analytes or environmental changes within a cell, such as pH, metal ions, or reactive oxygen species, by modulating their fluorescence intensity or wavelength. The dichloro substitutions on the quinoline ring can influence the photophysical properties of the molecule, potentially leading to probes with desirable characteristics like high quantum yield and photostability.
Identification of Lead Compounds for Advanced Optimization in Medicinal Chemistry Research
Quinolines are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern of this compound makes it an interesting starting point for medicinal chemistry campaigns. The chlorine atoms can serve as handles for further chemical modifications, allowing for the synthesis of a library of analogs. These analogs can then be screened for biological activity against various disease targets. The dimethyl groups can also influence the compound's binding affinity and pharmacokinetic properties. The process of identifying a lead compound often involves iterative cycles of synthesis and biological testing to optimize potency and selectivity while minimizing off-target effects.
Exploration of Novel Mechanisms of Action for Chemical Biology Investigations
The diverse biological activities of quinoline derivatives often stem from their ability to interact with a multitude of cellular targets. Investigating the mechanism of action of this compound and its analogs could uncover novel biological pathways or protein functions. Techniques such as thermal shift assays, affinity chromatography, and proteomics can be employed to identify the direct binding partners of the compound within the cell. Elucidating the mechanism of action is a critical step in validating a compound as a potential therapeutic agent or as a chemical tool to probe biological systems.
Addressing Challenges in Quinoline-Based Compound Research (e.g., Resistance Mechanisms, Selectivity Enhancement)
A significant hurdle in the development of quinoline-based therapeutics is the emergence of drug resistance, particularly in the context of infectious diseases and cancer. Research into this compound could contribute to understanding and overcoming these resistance mechanisms. For instance, if the compound is found to be effective against drug-resistant strains, it could provide insights into new ways to circumvent existing resistance pathways. Furthermore, achieving selectivity for the target protein over other related proteins is a major challenge. The specific substitution pattern of this compound offers opportunities to fine-tune its structure to enhance selectivity and reduce off-target effects, a key consideration in modern drug discovery.
Computational Design and Virtual Screening for Novel Quinoline Derivatives
Computational methods are increasingly integral to the drug discovery process. The structure of this compound can be used as a starting point for in silico studies. Virtual screening of large chemical libraries can identify other compounds with similar structural features that may possess desirable biological activities. Furthermore, computational modeling can be used to predict the binding mode of this compound and its analogs to their biological targets, guiding the rational design of more potent and selective derivatives. These computational approaches can significantly accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing.
Integration into Materials Science and other Scientific Disciplines (if supported by further research)
Beyond its potential biological applications, the quinoline nucleus is also of interest in materials science. The conjugated system of the quinoline ring endows it with electronic and optical properties that can be exploited in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The specific substitutions on the this compound ring can be tailored to tune these properties. Further research would be necessary to fully explore the potential of this compound and its derivatives in materials science, but the foundational properties of the quinoline scaffold suggest that this is a promising avenue for future investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,4-Dichloro-6,7-dimethylquinoline, and how are intermediates characterized?
- Methodology : A common approach involves chlorination of precursor quinoline derivatives using POCl₃ under reflux, followed by purification via column chromatography (petroleum ether:EtOAc). Key intermediates like 6,7-dimethoxyquinoline derivatives are synthesized from naphthol precursors. Characterization includes reversed-phase HPLC for purity (>99%) and ¹H NMR (e.g., δ 8.57 ppm for quinoline protons) .
- Experimental Design : Optimize reaction time (e.g., 6 hours for POCl₃ reflux) and pH adjustment during workup (pH 8) to isolate the product. Crystallization via slow methanol evaporation yields X-ray-quality crystals for structural validation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Core Techniques :
- ¹H NMR : Assign aromatic protons (e.g., δ 7.32–7.40 ppm) and methoxy groups (δ 4.03–4.04 ppm) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and planarity of the quinoline ring (deviation <0.08 Å) .
- HPLC : Use C18 columns with UV detection to confirm purity .
Q. How is crystallization optimized for structural studies of quinoline derivatives?
- Strategy : Slow evaporation of methanol at room temperature promotes crystal growth. Monitor solvent polarity and hydrogen-bonding motifs (e.g., O–H⋯Cl interactions) to stabilize crystal packing .
- Validation : Refine H-atom positions using riding models (Uiso = 1.2–1.5Ueq) and analyze π-π stacking distances (e.g., 3.52 Å between quinoline rings) .
Advanced Research Questions
Q. How do discrepancies in biological activity data (e.g., IC₅₀ values) arise across different assays for this compound?
- Case Study : IC₅₀ values vary between enzyme-coupled SAH detection (ECSD) and chemiluminescence-based oxygen tunneling (CLOT) assays due to differences in detection sensitivity and interference from byproducts. Triplicate experiments are essential to assess reproducibility .
- Resolution : Cross-validate activity using orthogonal assays (e.g., fluorescence polarization) and correlate with structural features (e.g., chloro-substituent orientation) .
Q. What strategies are employed to modify the quinoline scaffold for enhanced target selectivity?
- Structural Tuning :
- Introduce electron-withdrawing groups (e.g., Cl) at C3/C4 to modulate π-stacking with enzyme active sites.
- Replace methoxy groups with bulkier substituents to sterically hinder off-target interactions .
- Activity Profiling : Compare inhibition of methyltransferases (e.g., G9a) vs. kinases using dose-response curves and molecular docking .
Q. How can contradictory data on metabolic stability be resolved during preclinical studies?
- Approach : Perform parallel studies in hepatic microsomes (human vs. rodent) under standardized conditions (pH 7.4, NADPH cofactor). Use LC-MS/MS to quantify metabolites and identify degradation pathways (e.g., demethylation at C6/C7) .
- Data Integration : Apply multivariate analysis to distinguish species-specific metabolism from assay artifacts .
Q. What computational methods are used to predict the compound’s interaction with biological targets?
- Workflow :
- Docking : Use AutoDock Vina to model quinoline binding to histone methyltransferases, prioritizing poses with halogen bonds (Cl⋯π interactions).
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability (RMSD <2.0 Å) .
- Validation : Overlay docking results with X-ray crystallographic data (e.g., quinoline planarity in enzyme co-crystals) .
Q. How does the compound’s stability under acidic/alkaline conditions impact formulation studies?
- Stability Testing :
- Forced Degradation : Expose to 0.1 M HCl/NaOH at 40°C for 24 hours. Monitor degradation via UPLC-PDA (e.g., hydrolysis of methoxy groups at pH >10).
- Kinetic Analysis : Calculate t₉₀ using Arrhenius plots to predict shelf-life .
- Formulation Mitigation : Use enteric coatings or lyophilization to protect against gastric pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
